N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide is a compound that belongs to the class of triazoles, which are nitrogen-containing heterocyclic compounds. Triazoles are known for their diverse applications in pharmaceuticals, organic synthesis, and materials science due to their stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with prop-2-enamide under specific conditions. One common method is the use of click chemistry, which involves the copper-catalyzed azide-alkyne cycloaddition reaction . This method is favored due to its high efficiency and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole oxide, while reduction could produce a triazole amine .
Scientific Research Applications
N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biochemical pathways, resulting in therapeutic effects such as antifungal or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-1,2,3-triazole
- 1-phenyl-1H-1,2,4-triazole
- 1-benzyl-1H-1,2,3-triazole
Uniqueness
N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other triazoles, it may exhibit enhanced stability and selectivity in its interactions with biological targets .
Properties
IUPAC Name |
N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-2-12(17)13-8-11-14-9-15-16(11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLFNAKMHDDRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC=NN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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